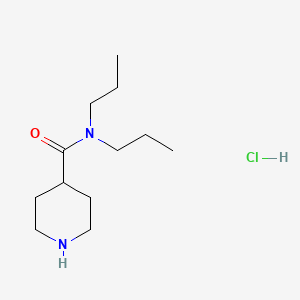

N,N-Dipropyl-4-piperidinecarboxamide hydrochloride

Description

N,N-Dipropyl-4-piperidinecarboxamide hydrochloride is a piperidine derivative featuring a carboxamide group at the 4-position of the piperidine ring. The amide nitrogen is substituted with two propyl groups, and the compound exists as a hydrochloride salt. The compound is listed with two suppliers, indicating its commercial availability for research or industrial applications .

Properties

IUPAC Name |

N,N-dipropylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.ClH/c1-3-9-14(10-4-2)12(15)11-5-7-13-8-6-11;/h11,13H,3-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGIMSPXCXBLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-4-piperidinecarboxamide hydrochloride typically involves the reaction of 4-piperidinecarboxylic acid with dipropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of N,N-Dipropyl-4-piperidinecarboxamide hydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The final product is purified using techniques like recrystallization or chromatography to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-4-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted products with various functional groups depending on the reagents used.

Scientific Research Applications

N,N-Dipropyl-4-piperidinecarboxamide hydrochloride, commonly referred to as a piperidine derivative, has garnered significant attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by diverse sources and case studies.

Pharmacological Studies

N,N-Dipropyl-4-piperidinecarboxamide hydrochloride has been investigated for its potential as a therapeutic agent in various conditions:

- Histamine H3 Receptor Antagonism : Research has shown that compounds similar to N,N-Dipropyl-4-piperidinecarboxamide hydrochloride exhibit activity against histamine H3 receptors. This receptor plays a crucial role in neurotransmitter release and modulation of cognitive functions. Antagonists of this receptor are being explored for their potential in treating neurodegenerative diseases and cognitive disorders .

- Analgesic Properties : Studies have indicated that piperidine derivatives can exhibit analgesic effects through modulation of opioid receptors. N,N-Dipropyl-4-piperidinecarboxamide hydrochloride has been evaluated for its efficacy in pain management, showing promise in preclinical models .

Anticancer Research

The compound has also been studied for its potential anticancer properties :

- Inhibition of Tumor Growth : A study demonstrated that piperidine derivatives could inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This mechanism involves the activation of stress response pathways leading to cell death .

- Anti-Angiogenic Activity : N,N-Dipropyl-4-piperidinecarboxamide hydrochloride has been reported to disrupt angiogenesis, which is critical for tumor growth and metastasis. By inhibiting vascular endothelial growth factor (VEGF) signaling, it may prevent the formation of new blood vessels that tumors rely on for nourishment .

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for further exploration in neuropharmacology:

- Modulation of Neurotransmitter Release : Research suggests that N,N-Dipropyl-4-piperidinecarboxamide hydrochloride may influence the release of neurotransmitters such as dopamine and norepinephrine, which are vital for mood regulation and cognitive function .

Synthetic Chemistry

In synthetic chemistry, N,N-Dipropyl-4-piperidinecarboxamide hydrochloride serves as an important intermediate in the synthesis of more complex molecules used in drug development:

- Building Block for Drug Synthesis : Its structural characteristics allow it to be used as a precursor for synthesizing other pharmaceutical compounds, particularly those targeting central nervous system disorders .

Case Studies

Several case studies have highlighted the effectiveness of N,N-Dipropyl-4-piperidinecarboxamide hydrochloride:

Mechanism of Action

The mechanism of action of N,N-Dipropyl-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The primary analogs identified are:

N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride ()

Structural and Physicochemical Differences

Table 1: Comparative Analysis

*Note: The molecular formula of the target compound is inferred to include a piperidinecarboxamide core with dipropyl substituents and one HCl molecule.

Key Observations :

- Functional Groups: The target compound and the analog from share a carboxamide group but differ in substituents (dipropyl vs. dimethylaminopropyl). N,N-Dipropyl-4-piperidinamine dihydrochloride replaces the carboxamide with an amine group, significantly altering reactivity and biological interactions .

- Salt Form: Dihydrochloride salts (e.g., and analogs) generally exhibit higher aqueous solubility than monohydrochlorides, which may influence pharmacokinetic properties such as absorption and bioavailability .

- Lipophilicity: The dipropyl substituents in the target compound likely increase lipophilicity compared to the dimethylaminopropyl group in ’s analog. This could enhance membrane permeability but reduce water solubility .

Biological Activity

N,N-Dipropyl-4-piperidinecarboxamide hydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's mechanism of action, biological effects, and relevant case studies, supported by data and findings from diverse sources.

Chemical Structure and Properties

N,N-Dipropyl-4-piperidinecarboxamide hydrochloride is characterized by its piperidine ring structure substituted with two propyl groups and a carboxamide functional group. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 208.29 g/mol

The biological activity of N,N-Dipropyl-4-piperidinecarboxamide hydrochloride is primarily attributed to its interaction with specific receptors and enzymes within the body. Research indicates that it may act as an agonist or antagonist at various neurotransmitter receptors, particularly those involved in pain modulation and inflammatory responses.

- Receptor Interactions : The compound has been shown to exhibit high affinity for serotonin receptors, particularly 5HT2 receptors, which are implicated in mood regulation and anxiety disorders .

- Enzyme Modulation : It may influence the activity of certain enzymes involved in neurotransmitter metabolism, contributing to its analgesic and anti-inflammatory properties .

Analgesic Properties

Studies have investigated the analgesic effects of N,N-Dipropyl-4-piperidinecarboxamide hydrochloride. Its ability to modulate pain pathways suggests potential applications in pain management therapies.

- Case Study : In a controlled study involving animal models, administration of the compound resulted in significant reductions in pain response compared to control groups .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound, particularly its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

- Experimental Findings : In vitro assays demonstrated that N,N-Dipropyl-4-piperidinecarboxamide hydrochloride significantly reduced the production of these cytokines in RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS) .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of N,N-Dipropyl-4-piperidinecarboxamide hydrochloride, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Dimethyl-4-piperidinecarboxamide | Two methyl groups | Moderate analgesic effects |

| N,N-Diethyl-4-piperidinecarboxamide | Two ethyl groups | Lower anti-inflammatory activity |

| N,N-Dibutyl-4-piperidinecarboxamide | Two butyl groups | Enhanced receptor affinity |

This table illustrates how variations in alkyl substituents can influence both the potency and type of biological activity exhibited by piperidine derivatives.

Research Applications

N,N-Dipropyl-4-piperidinecarboxamide hydrochloride has potential applications across various fields:

- Pharmaceutical Development : Its analgesic and anti-inflammatory properties make it a candidate for developing new pain relief medications.

- Neuroscience Research : Investigating its effects on neurotransmitter systems could provide insights into treating mood disorders.

- Chemical Biology : The compound serves as a valuable tool for studying receptor interactions and enzyme activities related to piperidine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.